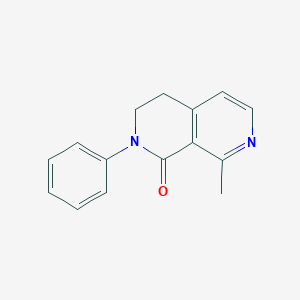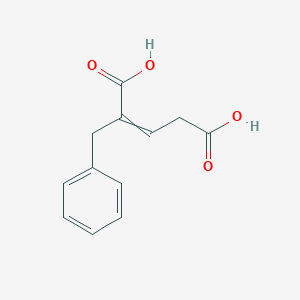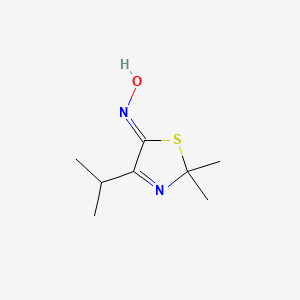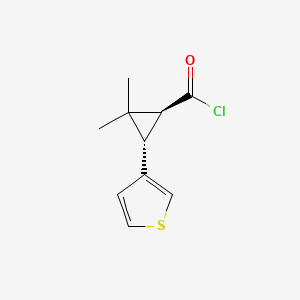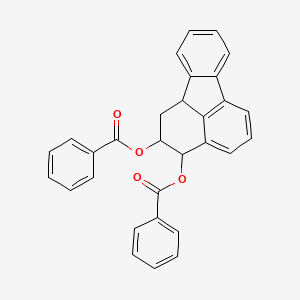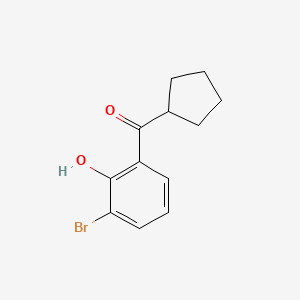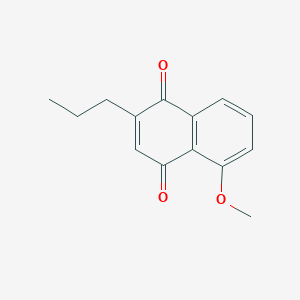
5-Methoxy-2-propylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-propylnaphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine and industry. The compound’s structure consists of a naphthalene ring with methoxy and propyl substituents at specific positions, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-propylnaphthalene-1,4-dione can be achieved through several methods. One common approach involves the cyclization of 1,4-dicarbonyl compounds using acid-catalyzed reactions. The Paal-Knorr synthesis is a notable method for preparing such compounds, where the cyclization of 1,4-dicarbonyl compounds leads to the formation of naphthoquinones .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. The choice of raw materials, reaction conditions, and catalysts play a crucial role in achieving efficient large-scale production. The use of microwave-assisted reactions and other advanced techniques can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2-propylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have distinct biological and chemical properties .
Aplicaciones Científicas De Investigación
5-Methoxy-2-propylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar quinone structure but lacking the methoxy and propyl substituents.
Juglone (5-hydroxy-1,4-naphthoquinone): A naturally occurring naphthoquinone with a hydroxyl group at the 5-position.
Lawsone (2-hydroxy-1,4-naphthoquinone): Another naturally occurring naphthoquinone with a hydroxyl group at the 2-position.
Uniqueness
5-Methoxy-2-propylnaphthalene-1,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the propyl group influences its lipophilicity and interaction with biological targets .
Propiedades
| 80213-83-8 | |
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
5-methoxy-2-propylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O3/c1-3-5-9-8-11(15)13-10(14(9)16)6-4-7-12(13)17-2/h4,6-8H,3,5H2,1-2H3 |
Clave InChI |
WDWHIJYVFMIBAS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)C2=C(C1=O)C=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid](/img/structure/B14419747.png)


